

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Solubility Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-2-chloropropylamine hydrochloride*

Cat. No.: B032990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of **N,N-Dimethyl-2-chloropropylamine hydrochloride** (CAS 4584-49-0), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic processes, formulation development, and for ensuring compliance with safety and handling protocols.

Core Physicochemical Properties

N,N-Dimethyl-2-chloropropylamine hydrochloride is an organic compound with the molecular formula $C_5H_{13}Cl_2N$ and a molar mass of 158.07 g/mol. ^[1] It typically appears as a white to off-white crystalline powder. ^{[1][2]} A notable characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. ^{[2][3]}

Quantitative Solubility Data

The solubility of **N,N-Dimethyl-2-chloropropylamine hydrochloride** has been reported in several common solvents. The available quantitative data is summarized in the table below. It is important to note that the temperature dependence of solubility for this compound is not

extensively documented in publicly available literature. The data presented here is primarily at room temperature.

Solvent	Solubility	Temperature (°C)	Reference
Water	2000 mg/mL	20	[1][3][4]
Water	≥ 100 mg/mL	21.1 (70 °F)	[2]
Methanol	Soluble (5%)	Not Specified	[1]
Ethanol	Soluble (5%)	Not Specified	[1]
Benzene	Insoluble	Not Specified	[1]
Toluene	Insoluble	Not Specified	[1]

Experimental Protocols for Solubility Determination

To facilitate further research and provide a standardized approach for determining the solubility of **N,N-Dimethyl-2-chloropropylamine hydrochloride** under specific experimental conditions, this section details a comprehensive experimental protocol based on the internationally recognized OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility, and recommendations from the World Health Organization (WHO) for active pharmaceutical ingredients.[1][2][3][4][5]

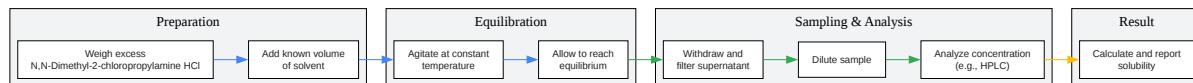
Principle of the Method

The "shake flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[6][7] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Materials and Equipment

- **N,N-Dimethyl-2-chloropropylamine hydrochloride** (of known purity)
- Solvent of interest (e.g., deionized water, methanol, ethanol)

- Thermostatically controlled mechanical shaker or orbital incubator
- Analytical balance
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)
- Syringe filters (e.g., 0.45 µm pore size)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical technique for concentration measurement
- Glass vials with screw caps


Experimental Procedure

- Preparation of the Test System:
 - Accurately weigh an amount of **N,N-Dimethyl-2-chloropropylamine hydrochloride** that is in excess of its expected solubility and add it to a glass vial.
 - Add a known volume of the desired solvent to the vial.
 - For aqueous solubility, use buffers to maintain a constant pH throughout the experiment, as pH can significantly influence the solubility of ionizable compounds.[6][8] Recommended pH values for pharmaceutical testing are typically in the range of 1.2 to 6.8.[6]
- Equilibration:
 - Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended without causing excessive foaming.

- Allow the samples to equilibrate for a predetermined period. It is crucial to establish the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant. [\[6\]](#)
- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
 - Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
- Analysis:
 - Determine the concentration of **N,N-Dimethyl-2-chloropropylamine hydrochloride** in the diluted sample using a validated analytical method, such as HPLC.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Data Reporting:
 - Report the solubility as the average of at least three replicate determinations, along with the standard deviation.
 - Clearly state the experimental conditions, including the solvent, temperature, pH (for aqueous solutions), and the analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **N,N-Dimethyl-2-chloropropylamine hydrochloride** using the shake flask method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. filab.fr [filab.fr]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- To cite this document: BenchChem. [N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Solubility Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032990#n-n-dimethyl-2-chloropropylamine-hydrochloride-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com